molecular formula C13H8F2O3 B6398958 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261988-93-5

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398958
CAS RN: 1261988-93-5
M. Wt: 250.20 g/mol
InChI Key: WSUNIWYTDOEEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid (3F4F2HPA) is a fluorinated aromatic carboxylic acid that has been investigated for its potential applications in scientific research. This compound is a versatile building block for the synthesis of a variety of organic compounds and materials. It has been used in a wide range of studies, from drug development to nanomaterial synthesis. The unique properties of 3F4F2HPA have made it an attractive compound for a variety of research applications.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% has been widely used in scientific research for various applications. It has been used as a building block for the synthesis of organic compounds and materials. It has been used in the development of drugs and pharmaceuticals, as well as in the synthesis of nanomaterials. It has also been used as a reagent in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is not well understood. However, its unique properties make it a useful compound in a variety of research applications. It is thought to interact with cellular components and enzymes, altering their activity and resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% are not well understood. However, it is thought to interact with cellular components and enzymes, resulting in various effects on the cell. It has been reported to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% is a versatile and useful compound for a variety of research applications. It is a relatively inexpensive compound and can be synthesized in high yields. It also has a high solubility in water and can be stored in aqueous solutions. However, its toxicity has not been thoroughly investigated, and it should be handled with caution in laboratory experiments.

Future Directions

The potential applications of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% are vast and varied. Further research is needed to fully understand its biochemical and physiological effects. Further research is also needed to investigate its potential uses in drug development and nanomaterial synthesis. Additionally, further research is needed to investigate its potential applications in fluorinated polymers and surfactants. Finally, further research is needed to investigate its toxicity and to develop safe handling protocols for laboratory experiments.

Synthesis Methods

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% can be synthesized through several different methods. One method involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 3-fluoro-4-chloro-benzene-sulfonyl chloride in the presence of triethylamine. This reaction yields 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% as the major product with a yield of 95%. Another method involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 3-fluoro-4-chloro-benzene-sulfonyl chloride in the presence of pyridine. This reaction yields 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95% as the major product with a yield of 95%.

properties

IUPAC Name

3-fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUNIWYTDOEEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689415
Record name 2,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-93-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,4′-difluoro-2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261988-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.